2-(Allylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile: is an organic compound that features a nicotinonitrile core substituted with allylsulfanyl and methylstyryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Allylsulfanyl Group: The allylsulfanyl group is introduced via a nucleophilic substitution reaction, where an allyl sulfide reacts with the nicotinonitrile core.
Addition of Methylstyryl Groups: The methylstyryl groups are added through a Heck reaction, where a styrene derivative reacts with the nicotinonitrile core in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The allylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinonitrile core can be reduced to an amine.
Substitution: The methylstyryl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions may require Lewis acids like aluminum chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Materials Science: This compound can be used in the synthesis of organic semiconductors and light-emitting materials due to its conjugated structure.
Catalysis: It may serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Biology and Medicine:
Antitumor Activity: Preliminary studies suggest potential antitumor activity, making it a candidate for further research in cancer therapy.
Antimicrobial Properties: It may exhibit antimicrobial properties, useful in developing new antibiotics.
Industry:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Sensors: Its unique chemical structure makes it suitable for use in chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 2-(Allylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile in biological systems involves its interaction with cellular targets. The compound may bind to specific proteins or enzymes, altering their activity and leading to the observed biological effects. For example, its antitumor activity could be due to the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
2-Styrylquinoline Derivatives: These compounds share a similar conjugated structure and have been studied for their antitumor and antimicrobial activities.
1,4-Bis(4-methylstyryl)benzene: Known for its use in optoelectronic applications, this compound is structurally similar and shares some of the same applications.
Uniqueness: 2-(Allylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile is unique due to the presence of both allylsulfanyl and methylstyryl groups, which confer distinct chemical and physical properties. This combination of functional groups enhances its versatility in various applications, from materials science to medicinal chemistry.
Properties
IUPAC Name |
4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-prop-2-enylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2S/c1-4-17-30-27-26(19-28)24(15-13-22-9-5-20(2)6-10-22)18-25(29-27)16-14-23-11-7-21(3)8-12-23/h4-16,18H,1,17H2,2-3H3/b15-13-,16-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMMVWQOIWFLGJ-VCFJNTAESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC=C)C=CC3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC=C)/C=C/C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.